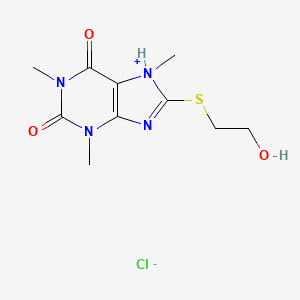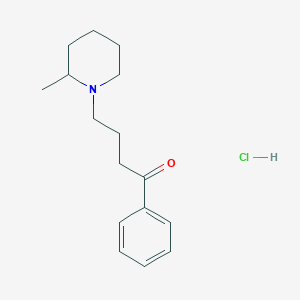
1,2-Ethanediamine, N-(2-aminoethyl)-, trihydrofluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Ammonioethyl)ethane-1,2-diammonium trifluoride is a chemical compound with the molecular formula C4H16F3N3 and a molecular weight of 163.19 g/mol. It is also known by its IUPAC name, N’-(2-aminoethyl)ethane-1,2-diamine;trihydrofluoride. This compound is characterized by the presence of ammonium and fluoride groups, making it a versatile reagent in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ammonioethyl)ethane-1,2-diammonium trifluoride typically involves the reaction of ethylenediamine with hydrofluoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired trifluoride salt. The general reaction can be represented as follows:
[ \text{C}_2\text{H}_4(\text{NH}_2)_2 + 3\text{HF} \rightarrow \text{C}4\text{H}{16}\text{F}_3\text{N}_3 ]
Industrial Production Methods
In industrial settings, the production of N-(2-Ammonioethyl)ethane-1,2-diammonium trifluoride involves large-scale reactions with stringent quality control measures. The process includes the purification of raw materials, precise control of reaction parameters, and the use of advanced equipment to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Ammonioethyl)ethane-1,2-diammonium trifluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield simpler amines.
Substitution: The ammonium groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted amines, fluorinated compounds, and other derivatives depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-(2-Ammonioethyl)ethane-1,2-diammonium trifluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-Ammonioethyl)ethane-1,2-diammonium trifluoride involves its interaction with various molecular targets. The compound can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes, alter protein conformation, and affect cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylenediamine: A simpler diamine with similar reactivity but lacks the fluoride groups.
N,N-Dimethylethylenediamine: Contains methyl groups instead of ammonium groups, leading to different reactivity.
1,2-Diaminoethane: Another diamine with similar properties but different applications.
Uniqueness
N-(2-Ammonioethyl)ethane-1,2-diammonium trifluoride is unique due to its trifluoride groups, which impart distinct chemical properties and reactivity. This makes it a valuable reagent in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
68444-11-1 |
|---|---|
Molekularformel |
C4H16F3N3 |
Molekulargewicht |
163.19 g/mol |
IUPAC-Name |
N'-(2-aminoethyl)ethane-1,2-diamine;trihydrofluoride |
InChI |
InChI=1S/C4H13N3.3FH/c5-1-3-7-4-2-6;;;/h7H,1-6H2;3*1H |
InChI-Schlüssel |
HNOFHOVMZQLQHP-UHFFFAOYSA-N |
Kanonische SMILES |
C(CNCCN)N.F.F.F |
Verwandte CAS-Nummern |
111-40-0 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


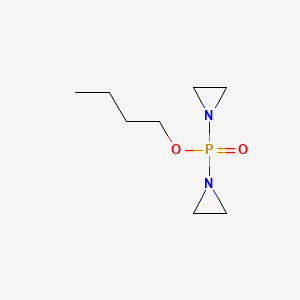
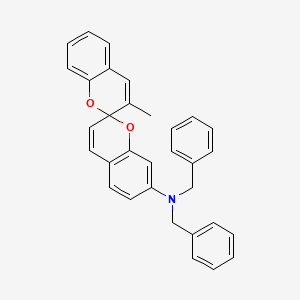

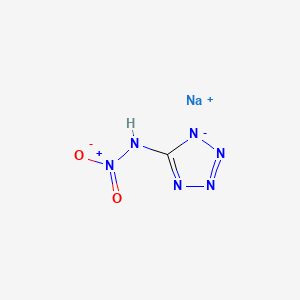
![2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-[2-(2-methyl-5-nitroimidazol-1-yl)ethoxy]ethyl]azanium](/img/structure/B13761687.png)
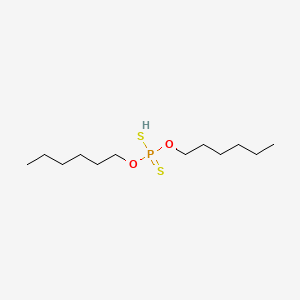

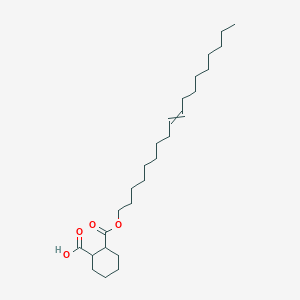
![2-Naphthalenamine, 1-[[4-(phenylazo)phenyl]azo]-N-propyl-](/img/structure/B13761701.png)
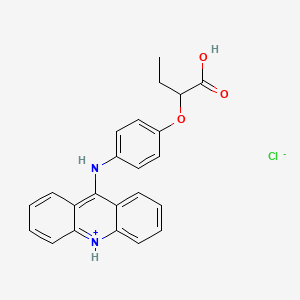

![1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]pyrrolidine-2,5-dione](/img/structure/B13761720.png)
